Product packaging for 4-Thiaisoleucine(Cat. No.:)

4-Thiaisoleucine

Cat. No.: B1264853
M. Wt: 149.21 g/mol
InChI Key: PWDYHRMBGRYCAP-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiaisoleucine is a synthetic isoleucine analog where the gamma-methylene group of the amino acid's side chain is substituted with a sulfur atom . In research applications, it functions as a competitive inhibitor of isoleucine . It is activated and transferred to tRNAIle by isoleucyl-tRNA synthetase, thereby inhibiting the incorporation of isoleucine into newly synthesized polypeptides and disrupting protein synthesis . This mechanism does not affect the incorporation of other amino acids like leucine, nor does it impact the ribosome run-off or polypeptide chain elongation rate . A significant area of investigation for this compound is in antimalarial research. Studies on Plasmodium falciparum , the parasite responsible for the most severe form of malaria, have demonstrated that this compound has antimalarial activity . The compound kills blood-stage parasites, and this effect can be attenuated by increasing the concentration of isoleucine in the culture medium, confirming the competitive nature of its action . Research involving resistant parasites has identified that the specific molecular target of this compound in P. falciparum is the cytoplasmic isoleucyl-tRNA synthetase (PF13_0179) . A mutation at leucine 810 in the Rossmann fold of this enzyme has been confirmed to confer resistance to the compound, validating this enzyme as a potential target for antimalarial drug development . This product is labeled "For Research Use Only" (RUO). It is not intended for use in the diagnosis, prevention, or treatment of any disease or health condition in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S B1264853 4-Thiaisoleucine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(2R,3R)-2-amino-3-methylsulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1

InChI Key

PWDYHRMBGRYCAP-DMTCNVIQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)SC

Canonical SMILES

CC(C(C(=O)O)N)SC

Synonyms

4-thiaisoleucine

Origin of Product

United States

Molecular Mechanisms of Action

Interaction with Aminoacyl-tRNA Synthetases (aaRSs)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein translation by attaching the correct amino acid to its corresponding transfer RNA (tRNA). pnas.orgnih.gov 4-Thiaisoleucine's mechanism is centered on its interaction with these enzymes, particularly the one responsible for isoleucine. springermedizin.denih.gov

As an analog of isoleucine, this compound's primary molecular target is Isoleucyl-tRNA Synthetase (IleRS), the enzyme responsible for charging tRNA with isoleucine. springermedizin.denih.gov Studies in various organisms, including the malaria parasite Plasmodium falciparum and in systems derived from rat liver, have identified the cytoplasmic IleRS as the specific interacting partner. pnas.orgspringermedizin.denih.gov

This compound directly competes with isoleucine for binding to the active site of IleRS. pnas.orgnih.gov This competitive inhibition has been demonstrated in multiple studies. For instance, the inhibitory effect of this compound on P. falciparum growth can be weakened by increasing the concentration of isoleucine in the culture medium, a classic indicator of competitive interaction at a common target. pnas.orgnih.gov This suggests that both the natural substrate (isoleucine) and the analog (this compound) vie for the same binding pocket within the IleRS enzyme. pnas.orgpnas.org In all studied reactions, this compound acts as a competitive inhibitor of isoleucine. nih.gov

The interaction between this compound and IleRS goes beyond simple binding and inhibition. The synthetase recognizes this compound as if it were the cognate substrate and proceeds to catalyze its activation. pnas.orgnih.gov This first step of the aminoacylation reaction involves the formation of an aminoacyl-adenylate intermediate from the amino acid and ATP. nih.govnih.gov Following activation, IleRS transfers the this compound molecule to its cognate tRNA, tRNAIle, forming 4-thiaisoleucyl-tRNAIle. pnas.orgnih.gov This misacylation process has been demonstrated in systems using rat liver aminoacyl-tRNA synthetase. nih.gov

Table 1: Interaction of this compound with Isoleucyl-tRNA Synthetase (IleRS)

Interaction StepDescriptionFinding
Binding Competition for the enzyme's active site.This compound acts as a competitive inhibitor against isoleucine for binding to IleRS. pnas.orgnih.gov
Activation Formation of an aminoacyl-adenylate intermediate.IleRS activates this compound in an ATP-dependent reaction, treating it as a substrate. pnas.orgnih.gov
Transfer Attachment of the activated amino acid to tRNAIle.Activated this compound is transferred to the cognate tRNA, forming 4-thiaisoleucyl-tRNAIle. pnas.orgnih.gov

The fidelity of aaRSs is critical, and enzymes like IleRS and Valyl-tRNA Synthetase (ValRS) have evolved sophisticated "double-sieve" mechanisms to discriminate between their cognate amino acids and structurally similar ones (e.g., isoleucine vs. valine or threonine). ebi.ac.uknih.gov IleRS, for example, can mistakenly activate the smaller amino acid L-valine but typically hydrolyzes the incorrect product in a separate editing step. ebi.ac.uk ValRS similarly discriminates against the isosteric L-threonine. nih.gov While this compound is known to inhibit the transfer of isoleucine to tRNA, specific studies detailing its significant competitive interaction with or activation by ValRS are not prominent. nih.gov The primary mechanism remains its targeted interference with the isoleucine utilization pathway via IleRS. pnas.orgspringermedizin.de

Competition with Isoleucine for Synthetase Binding

Non-Cognate Aminoacyl-tRNA Synthetase Interactions (e.g., Valyl-tRNA Synthetase)

Implications for Protein Synthesis and Polypeptide Integrity

The generation of misacylated 4-thiaisoleucyl-tRNAIle has direct consequences for the process of protein synthesis. This incorrect building block is utilized by ribosomes during translation, leading to the incorporation of this compound into newly synthesized polypeptides in place of isoleucine. pnas.orgnih.gov

Table 2: Effects of this compound on Protein Synthesis

ProcessEffectSupporting Evidence
Isoleucine Incorporation InhibitedActs as a competitive inhibitor, reducing the incorporation of natural isoleucine into proteins. nih.gov
Polypeptide Elongation UnaffectedThe rate of polypeptide chain elongation and ribosome run-off is not significantly altered. nih.gov
Protein Composition AlteredThis compound is incorporated into newly synthesized polypeptides in place of isoleucine. pnas.orgnih.gov
Polypeptide Integrity CompromisedLeads to the production of aberrant, potentially non-functional "poisoned" proteins. pnas.org

Incorporation into Polypeptides in Eukaryotic and Prokaryotic Systems

This compound, an analog of the amino acid isoleucine where the γ-methylene group is substituted by a sulfur atom, can be incorporated into polypeptides during protein synthesis in both prokaryotic and eukaryotic systems. nih.gov This process begins with the activation of this compound by aminoacyl-tRNA synthetases, the enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. nih.govmdpi.com

In eukaryotic systems, such as those derived from rat liver and rabbit reticulocytes, this compound has been shown to be activated and transferred to isoleucyl-tRNA (tRNAIle) by the isoleucyl-tRNA synthetase (IleRS). nih.gov It acts as a competitive inhibitor of isoleucine in this process. nih.gov Similarly, in the eukaryotic parasite Plasmodium falciparum, this compound is thought to compete with isoleucine for binding to the cytoplasmic IleRS, get charged to tRNAIle, and subsequently be incorporated into newly synthesized proteins. pnas.orgpnas.org

Research using cell-free protein synthesis systems, which can be programmed with components from prokaryotes like Escherichia coli, has provided further insight. researchgate.net Studies have revealed that this compound can be recognized and charged by both valyl-tRNA synthetase (ValRS) and IleRS. researchgate.netharvard.edu However, efficient incorporation into a growing peptide chain occurs primarily when it is attached to tRNAIle. researchgate.netharvard.edu The reason for this discrepancy is not fully understood but may relate to differences in the efficiency of tRNA charging or the subsequent interaction of the charged tRNA with elongation factors and the ribosome. researchgate.netharvard.edu

In prokaryotes such as E. coli and Salmonella typhimurium, this compound effectively replaces isoleucine in cellular processes, such as the multivalent repression of threonine deaminase synthesis, further indicating its recognition and use by the prokaryotic translational machinery. nih.gov

Table 1: Recognition and Incorporation of this compound
SystemEnzyme RecognitiontRNA ChargingIncorporation EfficiencyReference
Eukaryotic (Rat Liver, Rabbit Reticulocytes)Isoleucyl-tRNA Synthetase (IleRS)tRNAIleInhibits isoleucine incorporation nih.gov
Eukaryotic (Plasmodium falciparum)Cytoplasmic IleRStRNAIle (presumed)Incorporated into polypeptides pnas.org
Prokaryotic (E. coli, S. typhimurium)IleRStRNAIle (implied)Effectively replaces isoleucine in repression nih.gov
Cell-Free SystemIleRS and Valyl-tRNA Synthetase (ValRS)tRNAIle and tRNAValEfficient incorporation via tRNAIle researchgate.netharvard.edu

Functional Consequences of Analog Incorporation on Protein Structure and Activity

The substitution of a canonical amino acid with an analog like this compound can have significant functional consequences for the resulting protein. medistudents.complos.org A protein's function is intrinsically linked to its specific three-dimensional structure, which is determined by its primary amino acid sequence. medistudents.comnih.gov The incorporation of an analog introduces a change at this primary level, which can disrupt the complex folding process and the final native conformation. medistudents.com

The replacement of isoleucine with this compound alters the chemical properties at that specific position in the polypeptide chain. The substitution of a γ-methylene group (-CH2-) with a sulfur atom changes the side chain's size, polarity, and bonding characteristics. nih.gov This can lead to the formation of proteins with altered structures and, consequently, impaired or lost biological activity. mdpi.com The accumulation of such misfolded or inactive proteins is a key consequence of its incorporation. mdpi.com

In the context of the malaria parasite P. falciparum, it is suggested that the toxicity of this compound stems from the parasite being "poisoned" by the widespread incorporation of the analog into its proteins. pnas.org This leads to the synthesis of non-functional or dysfunctional proteins, ultimately disrupting essential cellular processes and leading to cell death. pnas.org This mechanism highlights that the detrimental effect is not from inhibiting protein synthesis itself, but from the creation of faulty protein products. mdpi.compnas.org

Biological Impact and Cellular Responses

Effects on Microbial Growth and Essential Metabolic Pathways

4-Thiaisoleucine's mechanism of action is primarily centered on its ability to interfere with isoleucine-dependent pathways. This interference has been characterized in detail in the malaria parasite Plasmodium falciparum and in several bacterial species, where it affects cell viability and metabolic regulation.

The human malaria parasite P. falciparum, during its blood stage, relies on acquiring essential amino acids from its environment. A crucial vulnerability of the parasite is its complete dependence on an external supply of isoleucine, an amino acid absent in adult human hemoglobin, which the parasite extensively degrades. mdpi.comepo.org this compound leverages this dependency, acting as a potent inhibitor of parasite growth. mdpi.comscience.gov

The primary target of this compound in P. falciparum has been identified as the cytoplasmic isoleucyl-tRNA synthetase (cyto-IRS). mdpi.comnih.gov This enzyme is critical for protein synthesis as it is responsible for charging transfer RNA (tRNA) molecules with isoleucine. By inhibiting cyto-IRS, this compound disrupts the production of correctly charged tRNAIle, thereby halting protein translation and leading to parasite death. mdpi.comscience.gov Resistance to this compound in P. falciparum has been directly linked to a mutation in the gene encoding this cytoplasmic enzyme, confirming it as the specific target. mdpi.comnih.gov This is distinct from other inhibitors like mupirocin, which targets the parasite's separate, apicoplast-located isoleucyl-tRNA synthetase. mdpi.comnih.gov

Plasmodium falciparum
ParameterObservationReference
Mechanism of ActionInhibition of parasite growth by targeting cytoplasmic isoleucyl-tRNA synthetase (cyto-IRS). mdpi.comnih.govscience.gov
Parasite DependencyExploits the parasite's auxotrophy for isoleucine, which is absent in human hemoglobin. mdpi.comscience.gov
Resistance MechanismAcquired mutations in the gene for cytoplasmic isoleucyl-tRNA synthetase. mdpi.comnih.gov

The inhibitory effect of this compound on P. falciparum growth is directly competitive with isoleucine. Studies have demonstrated that the potency of this compound is dependent on the concentration of isoleucine in the culture medium. epo.org When the concentration of exogenous isoleucine is increased, the growth-inhibitory effects of the analogue are diminished. mdpi.comepo.orgscience.gov This reversal of inhibition confirms that this compound and isoleucine compete for the same binding site on the target enzyme, cyto-IRS. epo.org For instance, parasite growth that is completely blocked by 100 μM of this compound can be overcome by supplementation with high concentrations of external isoleucine. science.gov

Treatment of P. falciparum with this compound induces a rapid cytotoxic response. science.gov The phenotypic consequence for blood-stage parasites is a developmental arrest at the ring stage. epo.org Synchronous ring-stage parasites treated with this compound fail to mature properly and are unable to successfully reinvade new red blood cells, even after the compound is removed from the culture medium. This rapid killing mechanism contrasts with the "delayed-death" phenotype observed with inhibitors that target the apicoplast, a separate organelle within the parasite. mdpi.com The rapid onset of action supports the targeting of a cytoplasmic process, specifically protein synthesis, which is immediately essential for parasite survival and development. mdpi.comscience.gov

In bacteria, this compound plays a role in the regulation of the biosynthetic pathways for branched-chain amino acids (BCAAs), which include isoleucine, valine, and leucine. These pathways are controlled by complex feedback mechanisms, including repression of key enzymes.

This compound has been shown to function as a regulatory signal in the multivalent repression of the isoleucine-valine biosynthetic pathway in certain bacteria. Specifically, it can effectively substitute for isoleucine in repressing the formation of threonine deaminase in both Escherichia coli and Salmonella typhimurium. Threonine deaminase is a key enzyme in this pathway, and its repression is a crucial control point. The ability of this compound to mimic isoleucine in this regulatory function highlights its interaction with the bacterial systems that sense amino acid levels to control metabolic flux.

OrganismPathway AffectedSpecific EffectReference
Escherichia coliBranched-Chain Amino Acid BiosynthesisActs as a co-repressor, replacing isoleucine in the repression of threonine deaminase formation.
Salmonella typhimuriumBranched-Chain Amino Acid BiosynthesisEffectively replaces isoleucine in the multivalent repression of threonine deaminase-forming potential.

Information regarding the specific modulation of acetohydroxyacid synthetase activity by this compound in Acinetobacter is not available in the reviewed literature. Studies on this organism have shown that acetohydroxyacid synthetase is a key regulatory enzyme in the BCAA pathway and is subject to derepression when cells are grown in a minimal medium, a response that is reversed by the addition of isoleucine, valine, and leucine. However, specific tests detailing the direct effect of this compound on this enzyme's activity in Acinetobacter have not been reported.

Regulation of Branched-Chain Amino Acid Biosynthesis in Bacteria

Repression of Threonine Deaminase-Forming Potential in Escherichia coli and Salmonella typhimurium

Modulation of Gene Expression and Epigenetic Processes

The inhibition of an aminoacyl-tRNA synthetase can lead to an accumulation of uncharged tRNAs, which typically triggers a cellular stress response, such as the amino acid response (AAR) pathway, leading to widespread changes in gene expression. wikipedia.org A key event in this pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). researchgate.net

However, studies in P. falciparum have shown that treatment with this compound does not elicit this canonical starvation response. nih.gov Despite being an isoleucine analog that interacts with cIRS, it does not cause the phosphorylation of eIF2α, a sensitive marker for amino acid deprivation in the parasite. nih.govpnas.org This suggests that the primary cytotoxic mechanism of this compound is not simply the inhibition of cIRS leading to a starvation-like state. mit.edu An alternative hypothesis is that the parasite is poisoned by the incorporation of this compound into newly synthesized proteins. nih.gov

Currently, there is no direct evidence in the scientific literature to suggest that this compound modulates gene expression through epigenetic mechanisms, such as DNA methylation or histone modification. Research on the broader family of aminoacyl-tRNA synthetases indicates they can have non-canonical functions that influence gene expression, but specific data for this compound is lacking. escholarship.orgresearchgate.net Therefore, its effects appear to be confined to protein synthesis, either through direct, low-level inhibition or through misincorporation, rather than through broader regulation of gene transcription or epigenetic alterations.

Role in Nutrient Sensing and Link to S-Adenosylmethionine (SAM) Pathways (Contextual Research)

The action of this compound is intrinsically linked to the cell's nutrient-sensing machinery. Eukaryotic cells have evolved sophisticated pathways to monitor amino acid availability, and the inhibition of an aminoacyl-tRNA synthetase by this compound directly engages these systems. nih.gov The accumulation of uncharged tRNAs is a primary signal of amino acid deficiency, which activates specific stress-response pathways. nih.gov One of the key regulators in this process is the mechanistic Target of Rapamycin (mTOR) signaling pathway, which acts as a central coordinator of cell growth and metabolism in response to nutrient availability. mdpi.comfrontiersin.orgcusabio.com When nutrients like amino acids are abundant, mTORC1 is active and promotes anabolic processes such as protein and lipid synthesis. mdpi.com Conversely, under nutrient starvation—the state mimicked by this compound—mTORC1 activity is suppressed, leading to an inhibition of cell growth and the activation of catabolic processes like autophagy. nih.govfrontiersin.org

The cellular response to amino acid levels also has a significant connection to metabolic pathways that produce S-Adenosylmethionine (SAM). SAM is the universal methyl donor for a vast number of biological reactions, including the methylation of DNA, histones, and other proteins. rockefeller.edunih.govwikipedia.org These methylation events are fundamental to epigenetic regulation, which, as noted previously, is critical for controlling var gene expression in P. falciparum. The synthesis of SAM is directly dependent on the availability of the amino acid methionine. frontiersin.org

Fluctuations in the availability of one amino acid can impact the metabolic flux and availability of others, thereby influencing the intracellular concentration of SAM. rockefeller.edu A decrease in the SAM pool or a change in the SAM/S-Adenosylhomocysteine (SAH) ratio can directly affect the activity of histone methyltransferases. rockefeller.edunih.gov This provides a potential mechanistic link between the nutrient stress induced by this compound and the epigenetic control of gene expression. By simulating isoleucine starvation, this compound triggers a nutrient-sensing cascade that could, through its influence on central metabolic pathways, alter the epigenetic landscape of the parasite, including the methylation patterns that maintain the silenced state of most var genes.

Table 2: Key Cellular Nutrient Sensing Pathways and Triggers
PathwayPrimary FunctionActivation/Inhibition TriggersReference
mTORC1 PathwayCentral regulator of cell growth, proliferation, and metabolism.Activated by amino acids, growth factors, and high energy status. Inhibited by nutrient starvation. nih.govmdpi.comfrontiersin.org
GCN2 PathwayDetects amino acid deficiency through uncharged tRNA.Activated by the accumulation of uncharged tRNA, leading to a halt in general protein translation. nih.gov
SAM Synthesis PathwayProduces S-Adenosylmethionine, the primary methyl group donor for methylation reactions.Dependent on the availability of methionine and ATP. Levels can be influenced by overall nutritional status. frontiersin.orgnih.govwikipedia.org

Research Methodologies and Analytical Approaches

Genetic and Genomic Approaches to Resistance and Target Identification

To definitively identify the molecular target of a compound and understand mechanisms of resistance, researchers turn to genetic and genomic strategies. By selecting for and analyzing resistant mutants, the specific gene and mutation responsible for the resistance phenotype can be pinpointed. nih.gov

The process of generating resistance involves exposing a large population of organisms to a selective pressure, in this case, a growth-inhibiting concentration of 4-thiaisoleucine. nih.gov This can be done with or without prior treatment with a mutagen to increase the frequency of mutations. scispace.comescholarship.org

In the case of P. falciparum, resistant parasites were selected by culturing them in the presence of 20 μM this compound, which corresponds to the IC80 (the concentration that inhibits 80% of growth). pnas.orgnih.gov Out of several parasite strains tested, only the 3D7 strain yielded resistant parasites. nih.gov These surviving parasites became visible after 19 days, a timeframe consistent with a rare mutation event in a single parasite that then repopulates the culture. pnas.orgnih.gov Subsequent analysis of these resistant clones revealed a specific mutation in the gene for the cytoplasmic isoleucyl-tRNA synthetase (cyto-IRS). pnas.orgpnas.orgnih.gov The causal role of this mutation was confirmed through allelic replacement, a genetic engineering technique used to swap the wild-type gene with the mutated version, which successfully conferred resistance to previously sensitive parasites. pnas.orgpnas.orgnih.gov

Genome-Wide High-Density Tiling Microarrays and Next-Generation Sequencing

The investigation into the mechanism of action of this compound has been significantly advanced by the application of genome-wide high-density tiling microarrays and next-generation sequencing (NGS). These powerful technologies have been instrumental in identifying the genetic basis of resistance to this isoleucine analog, particularly in the malaria parasite, Plasmodium falciparum.

In seminal studies, researchers utilized high-density tiling microarrays to analyze the genomes of P. falciparum clones that had developed resistance to this compound. pnas.orgpnas.orgnih.gov These microarrays, containing millions of overlapping oligonucleotide probes, enabled a high-resolution scan of the parasite's genome, facilitating the detection of single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that arose in the resistant strains compared to the sensitive parent strain. pnas.orgscispace.com Analysis of this compound-resistant parasites revealed a consistent mutation in the gene encoding the cytoplasmic isoleucyl-tRNA synthetase (cyto-IRS). pnas.orgpnas.orgnih.gov Specifically, a nonsynonymous mutation was identified, leading to an amino acid substitution in the cyto-IRS protein. mit.edu

Next-generation sequencing has further corroborated and expanded upon these findings. researchgate.net By providing rapid and comprehensive whole-genome sequencing, NGS has confirmed the mutations in the cyto-IRS gene as the primary mechanism of resistance to this compound. nih.govacs.org This approach allows for a detailed characterization of all genetic changes in resistant parasites, ensuring that the identified mutation is the sole or primary driver of the resistance phenotype. researchgate.net The convergence of data from both high-density tiling microarrays and NGS provides a high degree of confidence in the identification of cytoplasmic isoleucyl-tRNA synthetase as the molecular target of this compound. pnas.orgnih.gov

The key findings from these genomic analyses are summarized in the table below:

Genomic Analysis FindingOrganismSignificance
Mutation in cytoplasmic isoleucyl-tRNA synthetase (cyto-IRS) genePlasmodium falciparumIdentifies the molecular target of this compound and the mechanism of resistance. pnas.orgpnas.orgnih.gov
Single Nucleotide Polymorphism (SNP)Plasmodium falciparumThe specific genetic change leading to an amino acid substitution in the cyto-IRS protein. mit.edu

CRISPR/Cas9-Mediated Gene Editing for Allelic Replacement and Functional Validation

The discoveries made through genomic sequencing have been functionally validated using the precise gene-editing tool, CRISPR/Cas9. nih.gov This technology allows for the direct manipulation of the parasite's genome to confirm the role of specific mutations in conferring resistance to this compound. nih.govcd-genomics.com

In the context of this compound research, CRISPR/Cas9 has been employed to perform allelic replacement in drug-sensitive P. falciparum parasites. pnas.orgpnas.org This process involves introducing the specific mutation identified in the cytoplasmic isoleucyl-tRNA synthetase (cyto-IRS) gene of resistant parasites into the genome of wild-type, sensitive parasites. The engineered parasites, now carrying the mutant allele, are then tested for their susceptibility to this compound.

Studies have demonstrated that the introduction of the single amino acid substitution into the cyto-IRS of sensitive parasites is sufficient to confer resistance to this compound. pnas.orgpnas.org This provides definitive evidence that the mutation in the cyto-IRS gene is the causative factor for resistance and, by extension, confirms that cyto-IRS is the direct target of this compound. The ability of CRISPR/Cas9 to create isogenic parasite lines, differing only by the targeted mutation, eliminates confounding factors and provides a clear and unambiguous validation of the target. nih.gov

Structural Biology Approaches to Analog-Target Interactions

Enzymatic Target Structural Analysis and Ligand Binding Site Characterization

Understanding the interaction between this compound and its enzymatic target, cytoplasmic isoleucyl-tRNA synthetase (cyto-IRS), at a molecular level is crucial for elucidating its mechanism of action. While a co-crystal structure of this compound bound to P. falciparum cyto-IRS is not yet available, significant insights have been gained through homology modeling and analysis of the enzyme's domains. nih.govplos.org

P. falciparum cyto-IRS is a large, multi-domain protein. plos.org Its structure includes a catalytic domain, a connective polypeptide (CP) core, an editing domain, and an anticodon-binding domain. plos.org The catalytic domain contains the binding sites for isoleucine and ATP, which are essential for the aminoacylation reaction. nih.gov The isoleucine binding pocket is the site where this compound is expected to compete with the natural substrate. pnas.org

The mutation identified in this compound-resistant parasites is located within the isoleucine binding pocket of the cyto-IRS. pnas.org This amino acid substitution likely alters the shape or chemical environment of the binding site, reducing the affinity of this compound for the enzyme while still allowing the binding and processing of the natural substrate, isoleucine. The characterization of this binding site is critical for understanding the specificity of this compound and for the rational design of more potent inhibitors. nih.govmdpi.com

Computational Modeling for Rational Analog Design and Optimization

In the absence of experimental co-crystal structures, computational modeling serves as a powerful tool for visualizing the interaction between this compound and its target, cyto-IRS, and for guiding the design of novel analogs. nih.govresearchgate.net Homology models of P. falciparum cyto-IRS, often based on the crystal structures of related enzymes from other organisms, provide a three-dimensional framework for docking studies. nih.govplos.org

Molecular docking simulations can predict the binding mode of this compound within the isoleucine binding pocket of cyto-IRS. plos.org These simulations can help to identify the key amino acid residues involved in the interaction and to understand how the resistance-conferring mutation affects this binding. By visualizing the steric and electrostatic complementarity between the ligand and the binding site, researchers can propose modifications to the this compound scaffold to enhance its potency and selectivity. nih.gov

Furthermore, computational approaches can be used to design novel analogs with improved properties. By exploring the chemical space around the this compound core, it is possible to identify new functional groups or structural modifications that could lead to more effective inhibitors. nih.gov This rational, structure-based drug design approach accelerates the discovery of next-generation antimalarials targeting cyto-IRS.

Integrated 'Omics' Studies

Metabolomic Profiling of Cellular Responses to this compound Exposure

Metabolomics, the large-scale study of small molecules within cells and biological systems, offers a powerful approach to understanding the downstream cellular consequences of inhibiting cytoplasmic isoleucyl-tRNA synthetase (cyto-IRS) with this compound. frontiersin.org By quantifying the dynamic changes in the metabolome upon drug exposure, researchers can gain insights into the metabolic pathways that are perturbed and the cellular stress responses that are activated.

Exposure of P. falciparum to inhibitors of aminoacyl-tRNA synthetases, such as this compound, is expected to lead to a rapid depletion of the corresponding charged tRNA (isoleucyl-tRNAIle). nih.gov This would stall protein synthesis, leading to a cascade of metabolic changes. Untargeted metabolomic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) can identify a broad spectrum of these changes.

Based on studies of other cyto-IRS inhibitors, it is anticipated that metabolomic analysis of this compound-treated parasites would reveal:

Amino Acid Starvation Response: An accumulation of uncharged tRNAs triggers a cellular stress response. scispace.com This can lead to global changes in amino acid metabolism.

Perturbations in Central Carbon Metabolism: With protein synthesis inhibited, there may be a redirection of metabolic flux through pathways such as glycolysis and the tricarboxylic acid (TCA) cycle.

Alterations in Downstream Pathways: The lack of essential proteins due to stalled translation will have widespread effects on various cellular processes, which can be detected through changes in the levels of their associated metabolites.

A summary of expected metabolic changes upon this compound exposure is provided in the table below:

Metabolic PathwayExpected ChangeRationale
Protein SynthesisDecreasedInhibition of isoleucyl-tRNA synthetase leads to a lack of charged tRNAs for translation. nih.gov
Amino Acid MetabolismAlteredAccumulation of uncharged tRNAs can trigger the amino acid starvation response. scispace.com
Central Carbon MetabolismAlteredCellular resources are redirected in response to stalled protein synthesis.

By integrating these metabolomic data with genomic and structural findings, a comprehensive understanding of the multifaceted effects of this compound on the parasite can be achieved.

Proteomic Analysis of Analog-Induced Changes in Protein Abundance and Composition

The introduction of this compound, an analog of the essential amino acid isoleucine, into biological systems can precipitate significant alterations in the proteome—the entire complement of proteins expressed by an organism. As a competitive inhibitor of isoleucyl-tRNA synthetase (IRS), this compound can be mistakenly incorporated into newly synthesized proteins in place of isoleucine. nih.govnih.gov This misincorporation can lead to changes in protein structure, stability, and function, ultimately impacting cellular processes. pearson.com Proteomic analysis is a powerful approach to globally assess these analog-induced changes, providing a snapshot of the shifts in both the abundance and the composition of the cellular protein landscape.

Methodologies such as mass spectrometry-based proteomics are central to investigating these changes. nih.govnih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be employed to quantitatively compare protein abundance between cells treated with this compound and untreated controls. elifesciences.org In a typical SILAC experiment, two cell populations are cultured in media containing either a "light" (normal) or a "heavy" (isotope-labeled) form of an amino acid. By exposing one population to this compound and then mixing the cell lysates, the relative abundance of thousands of proteins can be determined in a single mass spectrometry run. elifesciences.org

Another common approach is label-free quantitative proteomics, which compares the signal intensities of peptides between different samples to determine relative protein abundance. nih.gov Furthermore, proteomic workflows can identify the precise locations of this compound incorporation within protein sequences through tandem mass spectrometry (MS/MS), which fragments peptides and allows for the determination of their amino acid sequence.

The analysis of such proteomic data can reveal classes of proteins that are either upregulated or downregulated in response to this compound exposure. For instance, cells might upregulate stress response proteins, such as chaperones and proteasome components, in an attempt to manage the accumulation of misfolded or non-functional proteins containing the analog. Conversely, the synthesis of other proteins might be downregulated as the cell redirects resources to cope with the induced stress.

In studies involving pathogens like Plasmodium falciparum, the malaria parasite, understanding the proteomic consequences of this compound treatment is crucial for elucidating its antimalarial mechanism. nih.govwebmate.me While it is known that this compound can be incorporated into parasite proteins, detailed proteomic studies quantifying the global changes in protein abundance are instrumental in identifying the full spectrum of cellular pathways affected by this analog. nih.gov For example, proteomic analysis of drug-treated parasites has been used to identify alterations in proteins involved in pathways such as ribosome function, metabolic processes, and protein synthesis. plos.org

The following interactive table represents hypothetical data from a proteomic analysis of cells treated with this compound, illustrating the types of changes in protein abundance that might be observed.

Table 1: Hypothetical Changes in Protein Abundance in Response to this compound Treatment (This table is illustrative and not based on specific experimental results for this compound)

Protein NameGene NameCellular FunctionFold Change (Treated/Control)
Heat Shock Protein 70HSPA1AProtein folding, stress response2.5
26S Proteasome SubunitPSMC1Protein degradation1.8
Isoleucyl-tRNA SynthetaseIARSProtein synthesis1.2
Elongation Factor 2EEF2Protein synthesis-1.5
Ribosomal Protein S6RPS6Ribosome structure-1.7
Glyceraldehyde-3-Phosphate DehydrogenaseGAPDHGlycolysis-1.3

This type of data allows researchers to formulate hypotheses about the cellular response to this compound. For example, the upregulation of heat shock proteins and proteasome subunits suggests an active response to unfolded or misfolded proteins. The downregulation of ribosomal proteins and elongation factors could indicate a general suppression of protein synthesis to conserve resources or as a direct consequence of the analog's interference.

Applications in Biological System Perturbation and Pathway Elucidation

Utilization as a Biochemical Probe for Isoleucine Metabolism Research

4-Thiaisoleucine is a structural analog of isoleucine where the γ-methylene group is replaced by a sulfur atom. pnas.org This substitution allows it to act as an antimetabolite, competitively inhibiting enzymes involved in isoleucine metabolism. acs.org Its primary target is isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for attaching isoleucine to its corresponding transfer RNA (tRNA) during protein synthesis. pnas.orgnih.gov By competing with isoleucine for the active site of IleRS, this compound effectively disrupts the normal course of protein production. pnas.org

The inhibitory effect of this compound on IleRS has been demonstrated in various organisms. In the malaria parasite Plasmodium falciparum, thiaisoleucine's antimalarial activity is directly linked to its inhibition of the cytoplasmic IleRS. pnas.orgnih.gov This was confirmed by the development of thiaisoleucine-resistant parasites which were found to have a mutation in the gene encoding this enzyme. pnas.orgnih.gov The potency of this compound can be reduced by increasing the concentration of isoleucine in the growth medium, further highlighting its role as a competitive inhibitor. pnas.org

Beyond its direct interaction with IleRS, this compound can also be used to probe other aspects of isoleucine metabolism. For instance, in Escherichia coli, resistance to the isoleucine analog, isoleucine tetrazole, was linked to mutations in the biosynthetic threonine deaminase, an enzyme involved in the isoleucine biosynthesis pathway. nih.gov This demonstrates how analogs like this compound can be used to select for and identify mutations in enzymes that regulate amino acid biosynthesis.

Tool for Dissecting Protein Synthesis Pathways and Amino Acid Homeostasis

The fidelity of protein synthesis is paramount for cellular function, and aminoacyl-tRNA synthetases (aaRSs) play a crucial role in maintaining this accuracy. nih.gov These enzymes ensure that the correct amino acid is attached to its cognate tRNA, which then delivers the amino acid to the ribosome for incorporation into a growing polypeptide chain. lumenlearning.com this compound, by targeting IleRS, provides a powerful tool to dissect the intricacies of this process.

The inhibition of IleRS by this compound leads to a depletion of charged isoleucyl-tRNA, which in turn stalls protein synthesis. pnas.orgnih.gov This disruption allows researchers to study the downstream consequences of impaired protein production and the cellular mechanisms that respond to such stress. For example, the general control non-derepressible 2 (GCN2) pathway is often activated under amino acid starvation conditions, leading to a global reduction in protein synthesis while simultaneously upregulating the expression of genes involved in amino acid transport and biosynthesis. nih.govnih.gov By inducing a state of isoleucine starvation, this compound can be used to investigate the activation and signaling cascade of the GCN2 pathway.

Furthermore, the use of this compound can help elucidate the importance of amino acid homeostasis, the maintenance of a stable internal supply of amino acids. nih.gov Cells have intricate systems to manage amino acid levels, and disrupting the utilization of a specific amino acid like isoleucine can reveal the regulatory networks that govern these processes. nih.govnih.gov The response to this compound can shed light on how cells sense amino acid availability and adjust their metabolic and protein synthesis machinery accordingly.

Strategy for Essential Pathway and Drug Target Validation in Pathogen Biology

The identification and validation of new drug targets is a critical step in the development of novel antimicrobial agents. nih.govdrughunter.comnuvisan.com this compound has proven to be an effective tool in this regard, particularly in the context of pathogen biology. springermedizin.descience.gov By demonstrating the essentiality of a metabolic pathway, compounds like this compound can validate the enzymes within that pathway as viable drug targets. nih.gov

The isoleucine utilization pathway in the malaria parasite Plasmodium falciparum is a prime example. P. falciparum is auxotrophic for isoleucine, meaning it cannot synthesize this amino acid and must acquire it from its host. pnas.orgnih.govnih.gov This dependency makes the enzymes involved in isoleucine uptake and incorporation into proteins, such as IleRS, attractive targets for antimalarial drugs. pnas.orgspringermedizin.de The antimalarial activity of this compound, coupled with the identification of mutations in cytoplasmic IleRS in resistant parasites, provides strong evidence for the essentiality of this enzyme and validates it as a drug target. pnas.orgnih.govscience.gov This approach of using a chemical probe to identify resistance mutations is a powerful strategy for target deconvolution. drughunter.com

This strategy is not limited to malaria. In any pathogen where a specific metabolic pathway is essential for survival, analogs of the pathway's substrates can be used to probe its druggability. The development of resistance to the analog through mutations in a specific enzyme provides compelling evidence that this enzyme is a critical target for therapeutic intervention. nih.govdrughunter.com This methodology accelerates the drug discovery process by providing a clear link between a compound's activity and its molecular target. acs.org

Role in Strain Improvement for Amino Acid Overproduction in Industrial Microorganisms (e.g., Corynebacterium glutamicum)

In the field of industrial microbiology, this compound is utilized to develop improved strains of microorganisms for the overproduction of amino acids. mbl.or.krresearchgate.net Corynebacterium glutamicum is a key bacterium used for the large-scale production of various amino acids, including L-leucine and L-isoleucine. nih.govresearchgate.netcaister.com

The biosynthesis of amino acids in these bacteria is often tightly regulated by feedback inhibition, where the final amino acid product inhibits the activity of an early enzyme in its own biosynthetic pathway. nih.gov To achieve overproduction, these feedback mechanisms must be overcome. This is where this compound plays a crucial role. As an isoleucine analog, it can mimic the feedback inhibition effect of isoleucine.

By exposing a population of C. glutamicum to this compound, researchers can select for mutant strains that are resistant to its inhibitory effects. mbl.or.kr These resistant mutants often have alterations in the regulatory enzymes of the isoleucine biosynthetic pathway, making them less sensitive to feedback inhibition. mbl.or.krresearchgate.net For example, a mutant strain of C. glutamicum resistant to DL-4-thiaisoleucine was developed that showed a significant increase in L-leucine production compared to the parent strain. mbl.or.kr This resistance was linked to changes in the activities of key enzymes in the branched-chain amino acid synthesis pathway. mbl.or.krresearchgate.net This strategy of using antimetabolites to select for deregulation of biosynthetic pathways is a cornerstone of classical strain improvement for amino acid production. nih.gov

The following table summarizes the applications of this compound in biological systems:

ApplicationDescriptionOrganism ExamplesKey Findings
Biochemical Probe Competitively inhibits isoleucyl-tRNA synthetase (IleRS) to study isoleucine metabolism.Plasmodium falciparum, Escherichia coliInhibition of IleRS disrupts protein synthesis; can be used to select for mutations in metabolic enzymes.
Protein Synthesis Research Disrupts protein synthesis by targeting IleRS, allowing for the study of cellular responses to this stress.General cellular systemsHelps elucidate mechanisms of amino acid homeostasis and signaling pathways like GCN2.
Drug Target Validation Validates the essentiality of metabolic pathways and their enzymes as drug targets in pathogens.Plasmodium falciparumResistance to this compound through mutations in cytoplasmic IleRS confirms it as a viable antimalarial drug target.
Strain Improvement Used as a selective agent to isolate mutant strains of industrial microorganisms with deregulated amino acid biosynthesis pathways, leading to overproduction.Corynebacterium glutamicumThiaisoleucine-resistant mutants show increased production of amino acids like L-leucine due to reduced feedback inhibition.

Future Research Directions

Exploration of Analog Specificity and Promiscuity Across Diverse Biological Systems

A critical area of future research lies in understanding the breadth and limitations of 4-thiaisoleucine's interaction with the cellular machinery responsible for protein synthesis across different life forms.

Comparative Studies in Eukaryotic and Prokaryotic Systems

Prokaryotic and eukaryotic cells exhibit fundamental differences in their cellular architecture and molecular processes. lumenlearning.comnptel.ac.insavemyexams.com While both possess the core components for protein synthesis, including ribosomes and aminoacyl-tRNA synthetases, there are structural and functional distinctions. nptel.ac.insavemyexams.com For instance, prokaryotes lack a membrane-bound nucleus and have smaller 70S ribosomes, whereas eukaryotes have a nucleus and larger 80S ribosomes. savemyexams.com

Initial studies have shown that this compound can be a substrate in both prokaryotic (e.g., E. coli) and eukaryotic systems. 155.52.206asm.org However, the efficiency of its recognition and incorporation by IleRS may vary. Future comparative studies should systematically quantify the kinetic parameters of IleRS for this compound in a range of representative prokaryotic and eukaryotic organisms. This would involve isolating the respective IleRS enzymes and performing detailed in vitro aminoacylation assays. Such studies could reveal subtle differences in the active sites of these enzymes that could be exploited for developing selective inhibitors. For example, resistance to this compound in the parasite Plasmodium falciparum has been linked to a mutation in the cytoplasmic IleRS, highlighting the potential for species-specific differences. science.gov

Investigation of Cross-Reactivity with Other Amino Acid Ligases

Aminoacyl-tRNA synthetases are a large family of enzymes, each specific to one of the 20 proteinogenic amino acids. mdpi.com While these enzymes are highly specific, some cross-reactivity with amino acid analogs is known to occur. mdpi.comnih.gov It is crucial to determine the extent to which this compound might be recognized by other aminoacyl-tRNA synthetases, such as those for valine or leucine, which are structurally similar to isoleucine.

Experiments involving in vitro aminoacylation assays with a panel of purified aminoacyl-tRNA synthetases could directly test for such cross-reactivity. nih.gov Additionally, in vivo studies in model organisms could look for evidence of mis-incorporation at codons for other amino acids. For instance, resistance to other amino acid analogs in Candida albicans has been associated with changes in the activity of the target synthetase and cross-resistance to other analogs. asm.orgasm.org Understanding the promiscuity of this compound is vital for interpreting its biological effects and for any potential therapeutic application, as off-target interactions could lead to unintended consequences.

Advanced Structural-Functional Correlates of Analog-Target Interactions

To fully comprehend the molecular basis of this compound's activity, high-resolution structural information is indispensable.

High-Resolution Structural Determination of this compound Bound to Target Enzymes

While the structures of several aminoacyl-tRNA synthetases have been solved, there is a need for high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of IleRS in complex with this compound. nih.gov Such structures would provide a precise atomic-level view of how the analog fits into the active site of the enzyme. This information is critical for understanding the determinants of its binding and for guiding the design of more potent or selective analogs. For example, structural studies of other tRNA synthetase inhibitors have revealed the molecular basis for their specificity and have aided in the development of new drug candidates. springermedizin.de

Enzyme Organism Inhibitor Key Structural Finding
Isoleucyl-tRNA synthetase (IleRS)Plasmodium falciparumMupirocinAmplifications or SNPs in the organellar IleRS confer resistance. science.govscience.gov
Isoleucyl-tRNA synthetase (IleRS)Plasmodium falciparumThis compoundA mutation in the cytoplasmic IleRS confers resistance. science.govscience.gov
Leucyl-tRNA synthetase (LeuRS)Plasmodium falciparumBenzoxaborolesInhibition of the editing domain of LeuRS. asm.org
Lysyl-tRNA synthetase (LysRS)Plasmodium falciparumCladosporinBinds in the adenosine (B11128) binding site; specificity determined by key residue differences. springermedizin.de
Prolyl-tRNA synthetase (ProRS)Plasmodium falciparumHalofuginoneTargets the cytosolic ProRS. escholarship.org

Elucidation of Conformational Changes Induced by Analog Binding

The binding of a substrate or inhibitor to an enzyme often induces conformational changes that are critical for its catalytic function or inhibition. nih.gov It is hypothesized that the binding of this compound to IleRS will induce specific conformational shifts. Techniques such as X-ray crystallography, cryo-EM, and nuclear magnetic resonance (NMR) spectroscopy can be employed to compare the structure of the apo (unbound) enzyme with the this compound-bound form. Understanding these induced-fit movements is essential for a complete picture of the enzyme-analog interaction and can reveal allosteric sites that could be targeted for drug development. nih.govnih.gov

Systems-Level Analysis of Metabolic Network Perturbations

The introduction of an amino acid analog like this compound can have far-reaching effects on the entire metabolic network of a cell. frontiersin.org A systems-level approach is necessary to understand these global perturbations.

Metabolic network analysis, which uses computational models to simulate metabolic fluxes, can predict how the inhibition of protein synthesis or the mis-incorporation of an analog will affect various metabolic pathways. nih.govethz.ch This approach can help to identify metabolic vulnerabilities that arise from the presence of this compound. For example, such analyses could reveal dependencies on specific nutrient sources or highlight pathways that become essential for survival in the presence of the analog. These predictions can then be validated experimentally using techniques like stable isotope tracing. nih.gov A systems-level understanding of the metabolic consequences of this compound treatment is crucial for predicting its effects in different cellular contexts and for identifying potential synergistic or antagonistic interactions with other compounds. frontiersin.orgrsc.org

Comprehensive Metabolic Flux Analysis in Response to Analog Exposure

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.org In the context of this compound, MFA can elucidate how exposure to this analog perturbs the central metabolism of a cell. wikipedia.org By using isotope tracers, such as ¹³C-labeled substrates, researchers can track the flow of atoms through metabolic pathways and determine how this compound alters these fluxes. plos.org This is particularly relevant given that this compound competes with isoleucine and can be activated by aminoacyl-tRNA synthetases, thereby impacting protein synthesis. nih.govpnas.org

Future studies could employ dynamic MFA to capture the time-resolved metabolic response to this compound exposure. This would provide insights into the immediate and adaptive metabolic changes that occur as the cell contends with the analog. For instance, in organisms like Plasmodium falciparum, where isoleucine utilization is a known vulnerability, understanding the metabolic rewiring in response to this compound could reveal secondary drug targets. pnas.orgnih.govnih.gov A detailed flux analysis could quantify the extent to which key pathways, such as the tricarboxylic acid (TCA) cycle and amino acid biosynthesis, are affected. nih.gov

Integration of Multi-Omics Data for a Network-Wide Understanding

To achieve a holistic view of the cellular response to this compound, integrating data from multiple "omics" platforms is crucial. pharmalex.com This includes genomics, transcriptomics, proteomics, and metabolomics. The integration of these datasets allows for the construction of comprehensive models that can reveal complex interactions and regulatory networks affected by the compound. frontlinegenomics.comresearchgate.net

For example, combining transcriptomic and proteomic data can show how changes in gene expression upon this compound treatment translate to alterations in protein levels. nih.gov Adding metabolomic data can then link these changes to the functional metabolic output of the cell. jci.org Such an integrated approach can help to identify not only the primary target of this compound, the isoleucyl-tRNA synthetase (IleRS), but also downstream effects and potential off-target interactions. springermedizin.depnas.orgnih.gov

Advanced computational strategies, including machine learning and network-based methods, are essential for integrating these diverse and high-dimensional datasets. frontlinegenomics.comnih.gov These methods can identify patterns and correlations that are not apparent from a single data type, leading to a more complete understanding of this compound's mechanism of action and its impact on cellular physiology. researchgate.net

Development of Novel Analogs for Research Probes and Lead Optimization

The development of new analogs based on the this compound scaffold is a promising avenue for both basic research and therapeutic applications.

One key area is the creation of chemical probes . These are molecules designed to specifically interact with a target protein, allowing researchers to study its function in a cellular context. nih.gov A this compound-based probe could be synthesized with a reporter tag, such as a biotin (B1667282) or a fluorescent group, enabling the visualization and enrichment of its protein targets. nih.govthesgc.org This would be invaluable for confirming the engagement of IleRS in cells and for identifying potential off-targets. thesgc.org The design of such probes requires careful consideration to ensure that the modification does not significantly alter the compound's binding properties. nih.gov

Furthermore, lead optimization of this compound could lead to the development of more potent and selective inhibitors. ulisboa.pt While this compound itself may have limited therapeutic potential due to its modest potency, it serves as a valuable starting point for medicinal chemistry efforts. nih.govulisboa.pt Strategies such as fragment-based drug discovery (FBDD) can be employed, where small chemical fragments are grown, merged, or linked to improve binding affinity and drug-like properties. lifechemicals.com For instance, structure-activity relationship (SAR) studies, guided by the crystal structure of IleRS in complex with this compound, could inform the rational design of new analogs with enhanced activity against specific pathogens, such as P. falciparum. springermedizin.denih.gov The development of such analogs could also involve modifying the scaffold to improve pharmacokinetic properties and reduce potential toxicity. nih.gov

Q & A

Q. How can researchers investigate this compound’s impact on post-translational modifications in proteomic studies?

  • Methodological Answer : Employ SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomics. Use anti-sulfur antibody pulldowns or click chemistry probes for enrichment. Validate hits with targeted MS/MS and pathway enrichment tools (e.g., DAVID) .

Methodological Frameworks and Tools

  • PICOT Framework : For clinical studies, structure questions around Population (e.g., cell type), Intervention (this compound dose), Comparison (wild-type isoleucine), Outcome (enzyme activity), and Timeframe .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Data Tables : Include raw/processed data in appendices, with standardized formats (e.g., units, sig figs) per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.